Enzymatic vs. Receptor Potency Comparison: Terbogrel Achieves Nanomolar Dual Action with Balanced IC50 Values
In human gel-filtered platelets, terbogrel inhibits TXA2 synthase with an IC50 of 4.0 ± 0.5 nM (n = 4). Radioligand binding studies using ³H-SQ 29,548 demonstrate that terbogrel blocks the TXA2/endoperoxide receptor on washed human platelets with an IC50 of 11 ± 6 nM (n = 2) and 38 ± 1 nM (n = 15) in platelet-rich plasma [1]. In comparison, the pure TXA2 synthase inhibitor dazoxiben exhibits an IC50 of approximately 300 nM for enzyme inhibition but lacks receptor antagonist activity entirely [2]. The earlier dual-action compound ridogrel demonstrated IC50 values of 400 nM for synthase inhibition and 1,200 nM for receptor antagonism in comparable platelet assays . Terbogrel thus achieves approximately 100-fold greater synthase inhibitory potency and 30-fold greater receptor antagonist potency than ridogrel, while maintaining balanced dual activity.
| Evidence Dimension | TXA2 synthase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.0 ± 0.5 nM |
| Comparator Or Baseline | Dazoxiben: IC50 ≈ 300 nM (no receptor antagonism); Ridogrel: IC50 = 400 nM |
| Quantified Difference | ~75-fold more potent than dazoxiben; ~100-fold more potent than ridogrel |
| Conditions | Human gel-filtered platelets; TXA2 synthase activity assay |
Why This Matters
For procurement decisions in platelet pharmacology or thrombosis research, terbogrel provides single-digit nanomolar enzyme inhibition unattainable with legacy TXA2 synthase inhibitors like dazoxiben or the dual agent ridogrel, enabling cleaner mechanistic dissection at lower compound concentrations.
- [1] Soyka R, Guth BD, Weisenberger HM, Luger P, Müller TH. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. J Med Chem. 1999;42(7):1235-1249. View Source
- [2] Tyler HM, Saxton CA, Parry MJ. Administration to man of UK-37,248-01, a selective inhibitor of thromboxane synthetase. Lancet. 1981;1(8221):629-632. View Source
